molecular formula C9H15NO3 B2554026 6-Oxo-2-piperidinebutyric acid CAS No. 90942-98-6

6-Oxo-2-piperidinebutyric acid

Cat. No.: B2554026
CAS No.: 90942-98-6
M. Wt: 185.223
InChI Key: KOMIIPGAUWVSJY-UHFFFAOYSA-N
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Description

6-Oxo-2-piperidinebutyric acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the oxo group (a carbonyl group) at the sixth position and the butyric acid moiety makes this compound unique. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-piperidinebutyric acid can be achieved through several methods:

    Oxidation of Piperidine Derivatives: One common method involves the oxidation of piperidine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Cyclization Reactions: Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by functional group modifications to introduce the oxo and butyric acid groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions to form more oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

Scientific Research Applications

6-Oxo-2-piperidinebutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-2-piperidinebutyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: A piperidine derivative with a carbonyl group.

    Butyric Acid: A four-carbon carboxylic acid.

Comparison:

Properties

IUPAC Name

4-(6-oxopiperidin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMIIPGAUWVSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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